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Compound of Interest

Compound Name:

4-(Methylamino)-2-

(methylthio)pyrimidine-5-

carbaldehyde

Cat. No.: B029033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

biologically active compounds. Among its vast array of derivatives, those bearing a

carbaldehyde group at the 5-position are of significant interest due to their potential as versatile

intermediates for the synthesis of novel therapeutic agents. This guide provides a comparative

overview of the biological activities of pyrimidine-5-carbaldehyde derivatives and their closely

related analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory

properties. The information presented herein is supported by experimental data from various

studies, aiming to facilitate further research and development in this promising area.

Data Presentation
Due to the limited number of direct comparative studies on pyrimidine-5-carbaldehyde

derivatives, this guide includes data on the closely related pyrimidine-5-carbonitrile derivatives.

The carbonitrile group is sterically and electronically similar to the carbaldehyde group, making

these compounds valuable surrogates for understanding the structure-activity relationships.
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The antiproliferative effects of pyrimidine derivatives have been extensively studied against

various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50

values) of selected pyrimidine-5-carbonitrile derivatives.

Compound ID Substituent (R)
Cancer Cell
Line

IC50 (µM) Reference

1a

4-

(benzylideneami

no)-6-(4-

chlorophenyl)-2-

thioxo-1,2-

dihydropyrimidin

e

HCT-116 (Colon) 1.14 [1][2]

MCF-7 (Breast) 1.54 [1][2]

1b

4-(4-

chlorophenyl)-6-

((4-

fluorobenzyliden

e)amino)-2-

thioxo-1,2-

dihydropyrimidin

e

HCT-116 (Colon) 8.96 [1][2]

MCF-7 (Breast) 11.83 [1][2]

1c

4-amino-6-(4-

bromophenyl)-2-

(methylthio)pyrim

idine

HCT-116 (Colon) 10.33 [1][2]

MCF-7 (Breast) 9.52 [1][2]

Sorafenib - HCT-116 (Colon) 8.96 [1][2]

MCF-7 (Breast) 11.83 [1][2]

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives.
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Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents against

a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory

concentration (MIC) values for selected pyrimidine analogs.

Compoun
d ID

Substitue
nt (R)

S. aureus
(MIC,
µM/ml)

B.
subtilis
(MIC,
µM/ml)

E. coli
(MIC,
µM/ml)

C.
albicans
(MIC,
µM/ml)

Referenc
e

2a

4,6-

diphenyl-2-

thioxo-1,2-

dihydropyri

midine

0.87 1.92 0.91 1.88 [3]

2b

4-(4-

chlorophen

yl)-6-

phenyl-2-

hydroxypyri

midine

1.78 0.96 1.85 3.71 [3]

2c

4-amino-6-

(4-

methoxyph

enyl)-2-

thioxo-1,2-

dihydropyri

midine

3.54 7.08 3.54 1.77 [3]

Ciprofloxac

in
- 1.25 2.5 0.625 - [3]

Fluconazol

e
- - - - 6.25 [3]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives.
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Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is often evaluated through their ability

to inhibit cyclooxygenase (COX) enzymes. Below is a summary of the COX-2 inhibitory activity

of some pyrimidine analogs.

Compound ID Substituent (R)
COX-2 Inhibition
IC50 (µM)

Reference

3a

2-(3,4-

dimethylphenyl)-5,7-

dimethylpyrazolo[1,5-

a]pyrimidine

0.04 ± 0.09 [4]

3b

2-(4-

chlorophenyl)-5,7-

dimethylpyrazolo[1,5-

a]pyrimidine

0.04 ± 0.02 [4]

Celecoxib - 0.04 ± 0.01 [4]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives.

Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well

and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a further 48 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for 4 hours.
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Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl

sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method

as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted

to a concentration of 10^5 CFU/mL.

Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth (for bacteria)

or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48

hours (for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme can be assessed using a colorimetric

COX inhibitor screening assay kit.[4]

Reagent Preparation: All reagents, including the heme, COX-1 and COX-2 enzymes, and

arachidonic acid (substrate), are prepared according to the manufacturer's instructions.
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Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a

96-well plate.

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

Colorimetric Detection: The peroxidase activity of COX is determined by monitoring the

appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition

versus the compound concentration.

Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological screening of newly

synthesized pyrimidine-5-carbaldehyde derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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